Structural Basis for Differential MR Antagonist Pharmacodynamics: C17α Ketone Absence in Spiroxasone vs. Spironolactone
Spiroxasone is structurally defined as 7α-acetylthiospirolactone with the ketone group absent from the C17α spirolactone ring, a modification that distinguishes it from spironolactone, which retains the C17α ketone as part of the γ-lactone system [1]. This deletion eliminates a hydrogen-bond acceptor site critical for ligand-receptor binding interactions within the mineralocorticoid receptor ligand-binding domain. While direct MR binding affinity (Ki/IC50) data for spiroxasone are not publicly available, the structural alteration predicts reduced binding affinity relative to spironolactone (reported MR Ki = 2.8 nM in COS-7 cell competition binding), providing a mechanistic rationale for its differentiated pharmacological fingerprint [2].
| Evidence Dimension | Presence of C17α ketone (key H-bond acceptor) in the spirolactone ring |
|---|---|
| Target Compound Data | Absent (7α-acetylthiospirolactone with C17α ketone removed) |
| Comparator Or Baseline | Spironolactone: C17α ketone present (part of the spirolactone γ-lactone system) |
| Quantified Difference | Qualitative structural difference, not numerically quantified |
| Conditions | Chemical structure analysis by IUPAC nomenclature and SMILES comparison |
Why This Matters
Researchers procuring a specific MR antagonist for structure-activity relationship (SAR) studies require exact chemical identity; the absence of the C17α ketone in spiroxasone fundamentally alters its interaction with the MR ligand-binding pocket compared to spironolactone, making substitution chemically and pharmacologically inappropriate without re-validation.
- [1] Wikipedia contributors. Spiroxasone. Wikipedia, The Free Encyclopedia. Accessed 2026. View Source
- [2] Fagart J, Hillisch A, Huyet J, et al. Crystal structure of the human mineralocorticoid receptor ligand-binding domain bound to spironolactone. J Biol Chem. 2005;280(31):28675-28682. View Source
